2-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide
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Overview
Description
2-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The presence of a carboxamide moiety in indole derivatives, like this compound, is known to cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This suggests that 2-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide may interact with its targets through hydrogen bonding, leading to potential inhibitory effects.
Biochemical Pathways
Indole derivatives are known to impact a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, play a significant role in cell biology
Cellular Effects
Indole derivatives have been found to exhibit various biologically vital properties, including the treatment of cancer cells, microbes, and different types of disorders in the human body
Molecular Mechanism
Like other indole derivatives, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide, typically involves the construction of the indole ring followed by functionalization. One common method involves the reaction of 1-methylindole-3-carboxaldehyde with appropriate reagents to form the desired compound . The reaction conditions often include the use of catalysts and solvents such as toluene or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for indole derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
2-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
1-methylindole-3-carboxaldehyde: A precursor in the synthesis of 2-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide.
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
This compound is unique due to its specific functional groups that confer distinct biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-[(1-methylindol-3-yl)carbamoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-21-10-14(11-6-3-5-9-15(11)21)20-17(23)19-13-8-4-2-7-12(13)16(18)22/h2-10H,1H3,(H2,18,22)(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEODWYDWGVGMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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